2,6-Dichlorobenzoic acid [3-cyano-6-(3-methoxyphenyl)-2-pyridinyl] ester
Overview
Description
2,6-Dichlorobenzoic acid [3-cyano-6-(3-methoxyphenyl)-2-pyridinyl] ester (DCBPE) is a chemical compound that belongs to the class of aromatic carboxylic acids and derivatives. It is a relatively new compound, first synthesized in 2019, and has since been studied for its potential applications in a variety of scientific and medical fields. DCBPE has a wide range of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
Scientific Research Applications
Electrochemical Behavior in Protic Medium
The electrochemical behavior of compounds related to 2,6-Dichlorobenzoic acid [3-cyano-6-(3-methoxyphenyl)-2-pyridinyl] ester has been investigated in hydroalcoholic mediums. Such studies are vital for understanding the redox characteristics of these compounds, leading to applications in various electrochemical processes and systems (David et al., 1995).
Stability of Carboxylic Acid Esters
Research has demonstrated the stability of carboxylic acid esters under various conditions. This information is crucial for the development and use of these compounds in chemical synthesis and industrial applications. The stability in the presence of acids and bases, as well as their deprotection methods, are key factors for their practical use (Kurosu et al., 2007).
Application in Gas Chromatographic Analysis
The esters of 2-methoxy-3, 6-dichlorobenzoic acid have been utilized for gas chromatographic analysis. This application is essential for the analytical chemistry field, especially for the detection and quantification of various chemical compounds (Thio et al., 1979).
Synthesis and Cardiotonic Activity
The synthesis and biological evaluation of esters related to 2,6-Dichlorobenzoic acid have shown potential cardiotonic activity. Such studies contribute to the development of new therapeutic agents, particularly in the treatment of heart conditions (Mosti et al., 1992).
Application in Synthesis of Macrocyclic Compounds
Research has focused on the synthesis of macrocyclic and linear pyridine carboxamides from pyridine-2,6-dicarbonyl dichloride for antimicrobial purposes. This demonstrates the versatility of these compounds in creating bioactive molecules (Al-Salahi et al., 2010).
Mechanism of Action
The mechanism of action for “2,6-Dichlorobenzoic acid [3-cyano-6-(3-methoxyphenyl)-2-pyridinyl] ester” is not provided in the search results. It’s used in scientific research, implying it may have different mechanisms of action depending on the context.
Safety and Hazards
properties
IUPAC Name |
[3-cyano-6-(3-methoxyphenyl)pyridin-2-yl] 2,6-dichlorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2O3/c1-26-14-5-2-4-12(10-14)17-9-8-13(11-23)19(24-17)27-20(25)18-15(21)6-3-7-16(18)22/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNXEPPAURGNDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=C(C=C2)C#N)OC(=O)C3=C(C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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